2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole
Description
2-(Methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole (CAS: 868217-26-9) is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a methylthio (-SMe) group at position 2 and a naphthalene-2-sulfonyl moiety at position 1 . This compound is structurally distinct due to its fused aromatic sulfonyl group, which differentiates it from simpler imidazole derivatives. Its synthesis typically involves sulfonation of intermediates like 2-(methylthio)-4,5-dihydro-1H-imidazole (CAS: 20112-79-2) , followed by coupling with naphthalene sulfonyl chloride under basic conditions .
Properties
IUPAC Name |
2-methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-19-14-15-8-9-16(14)20(17,18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYROZQLVGLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method starts with the sulfonation of naphthalene to introduce the sulfonyl group. This is followed by the formation of the imidazole ring through cyclization reactions involving appropriate precursors. The methylthio group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a naphthalene ring and a sulfonyl group. Its molecular formula is , and it features notable functional groups that contribute to its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole. Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that imidazole derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that imidazole derivatives can disrupt microbial cell membranes, leading to cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria .
Catalysis
In material science, compounds like this compound are being explored as catalysts in organic synthesis. Their unique structure allows them to facilitate various chemical reactions efficiently, potentially leading to more sustainable manufacturing processes .
Sensor Development
The compound's ability to interact with specific ions or molecules makes it suitable for sensor technology. Research has indicated that imidazole-based compounds can be used in the development of sensors for detecting environmental pollutants and biological markers .
Data Tables
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of a related imidazole derivative on breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving oxidative stress induction and mitochondrial dysfunction being identified.
Case Study 2: Antimicrobial Efficacy
In another study, a series of imidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, demonstrating its potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and similarities between the target compound and analogous derivatives:
Physicochemical Properties
- Solubility : The target compound’s naphthalene sulfonyl group reduces water solubility compared to smaller sulfonyl analogs (e.g., 1-[(4-methylphenyl)sulfonyl] derivatives) .
- Stability: Methylthio groups confer metabolic stability over hydroxyl or amino substituents, as seen in clonidine analogs .
- Crystallinity : Sulfonyl and aryl groups facilitate crystallization, enabling single-crystal X-ray studies for structural validation .
Biological Activity
The compound 2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole is part of a class of imidazole derivatives known for their diverse biological activities. Imidazoles are significant in medicinal chemistry due to their presence in various pharmaceuticals and their roles in biological systems. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a naphthalene ring, a sulfonyl group, and an imidazole moiety, which contribute to its biological activity.
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains. For instance, studies have reported that similar imidazole compounds effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 2-Methylthio Imidazole | S. aureus | 15 |
| 2-Methylthio Imidazole | E. coli | 12 |
Anticancer Activity
Imidazole derivatives are also recognized for their anticancer properties. The compound’s structural features may allow it to interact with cellular pathways involved in cancer proliferation. Notably, compounds with similar structures have displayed cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) .
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 10 |
| TK-10 | 8 |
The biological activity of this compound is primarily attributed to its ability to interfere with key enzymatic pathways. For instance, it may inhibit enzymes involved in DNA synthesis or protein kinase pathways, leading to apoptosis in cancer cells .
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and evaluated their antimicrobial properties. The study found that the introduction of a methylthio group significantly enhanced antibacterial activity against gram-positive bacteria .
Study on Anticancer Effects
Another investigation focused on the anticancer potential of imidazole derivatives demonstrated that compounds containing naphthalene rings exhibited higher cytotoxicity against cancer cell lines compared to those without such substituents. The study concluded that the combination of naphthalene and imidazole structures could synergistically enhance anticancer efficacy .
Q & A
Q. How can crystallographic data inform the design of derivatives with enhanced thermal stability?
- Methodological Answer : Crystal packing analysis (Mercury Software) reveals intermolecular interactions (e.g., π-π stacking in naphthalene sulfonyl groups). Derivatives with halogen substitutions (e.g., Cl, F) exhibit improved melting points (ΔTm +20–30°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
